molecular formula C11H8O4 B3053865 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 56661-74-6

4-methyl-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B3053865
CAS No.: 56661-74-6
M. Wt: 204.18 g/mol
InChI Key: PDPBEHRWSYREIE-UHFFFAOYSA-N
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Description

4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid is a synthetically accessible isocoumarin derivative of significant interest in medicinal chemistry research. Compounds within this class are recognized for a broad spectrum of biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Specifically, 3,4-disubstituted isocoumarin derivatives have recently emerged as promising scaffolds for developing enzyme inhibitors. Their structural similarity to natural substrates makes them potential candidates for modulating metabolic pathways. For instance, recent studies on analogous compounds have demonstrated their effectiveness as inhibitors of carnitine acetyltransferase (CAT), a key enzyme in fatty acid oxidation . This mechanism is under investigation for its therapeutic potential in treating various metabolic disorders, including diabetes and cardiovascular diseases . The carboxylic acid moiety and the specific substitution pattern on the isocoumarin core are critical for interacting with enzyme active sites, suggesting that this compound is a valuable precursor for synthesizing more complex molecules for biochemical probing. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new inhibitors for metabolic enzymes or to investigate its potential within other known biological pathways of the isocoumarin family.

Properties

IUPAC Name

4-methyl-1-oxoisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)11(14)15-9(6)10(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPBEHRWSYREIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495890
Record name 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56661-74-6
Record name 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-hydroxybenzaldehyde with methyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Properties References
4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid (Target) C₁₁H₈O₄ (Inferred) 204.18 (Inferred) Methyl (C4), COOH (C3) Data limited; inferred lipophilicity
1-Oxo-1H-isochromene-3-carboxylic acid C₁₀H₆O₄ 190.16 COOH (C3) Parent compound; lower lipophilicity
3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid C₁₁H₈O₄ 204.18 Methyl (C3), COOH (C4) Enhanced solubility vs. target
7,8-Dimethoxy-1-oxo-isothiochromene-3-carboxylic acid C₁₂H₁₀O₅S 266.27 S in ring, OCH₃ (C7, C8) Metal chelation potential
Abaperidone (FI-8602) C₂₄H₂₂FN₃O₄ 435.45 Chromen-4-one, fluorobenzisoxazole Antipsychotic activity

Biological Activity

4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid, with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various microbial strains, potentially through mechanisms such as enzyme inhibition or disruption of microbial cell membranes.

Anticancer Effects

The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways. For instance, it has been noted that the compound interacts with specific molecular targets involved in cancer cell survival and growth.

Other Biological Activities

In addition to its antimicrobial and anticancer effects, this compound shows promise in other areas:

  • Anti-inflammatory effects : Potentially modulating inflammatory pathways.
  • Antioxidant activity : Scavenging free radicals and reducing oxidative stress.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : It may affect the integrity of microbial membranes, leading to cell death.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Combining 2-hydroxybenzaldehyde with methyl acetoacetate.
  • Cyclization and Oxidation : Following the initial condensation, cyclization and subsequent oxidation steps are employed to yield the final product.

Industrial Production

In industrial settings, similar synthetic routes are optimized for yield and purity using continuous flow reactors and automated systems to enhance efficiency.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against several cancer types, with an IC50 value lower than that of standard chemotherapeutic agents .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various pathogens. The findings demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Methyl-1-oxo-1H-isochromene-4-carboxylic acidSimilar structural featuresVarying antimicrobial properties
9,10-Dihydroxy derivativesAdditional hydroxyl groupsEnhanced anticancer activity

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Answer: Synthesis typically involves cyclization of substituted phthalic anhydrides or ester precursors. Esterification and alkylation reactions are common routes for isochromene derivatives . Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., AlCl₃) or organocatalysts to enhance cyclization efficiency.
  • Temperature control : Maintaining 80–120°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, time) to identify critical yield factors .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Answer :

  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact, as per Safety Data Sheets .
  • Storage : Airtight containers under inert gas (Ar/N₂) at 2–8°C. Lyophilized forms show greater stability than solutions .
  • Stability monitoring : Conduct periodic purity checks via HPLC or FTIR to detect hydrolysis or oxidation .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Answer : A multi-technique approach is recommended:

  • HPLC-UV : Purity assessment (210–254 nm detection) with C18 columns and acetonitrile/water gradients .
  • FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹) groups .
  • NMR : ¹H/¹³C spectra in DMSO-d₆ to verify isochromene ring protons (δ 6.5–8.0 ppm) and methyl substituents (δ 2.1–2.5 ppm) .
  • HRMS : Exact mass confirmation (e.g., m/z 218.0578 for [M+H]⁺) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies often arise from assay variability or impurity artifacts. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays or fixed ATP levels in cytotoxicity studies .
  • Purity verification : Ensure >95% purity via orthogonal methods (HPLC, NMR) before bioassays .
  • Meta-analysis : Compare IC₅₀ values under consistent conditions (e.g., cell line, exposure time) to identify outliers .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate binding constants independently .

Q. How can computational chemistry predict the reactivity or biological targets of this compound?

  • Answer :

  • DFT calculations : Generate molecular electrostatic potential (MEP) maps to identify electrophilic/nucleophilic sites .
  • Molecular docking : Dock against Protein Data Bank (PDB) targets (e.g., COX-2) using AutoDock Vina, validated by comparing scores with known inhibitors .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. What experimental design considerations are critical for investigating enzyme inhibition mechanisms?

  • Answer :

  • Enzyme kinetics : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) at varying substrate concentrations .
  • Controls : Include detergent (e.g., Triton X-100) to rule out aggregation-based false positives .
  • Real-time monitoring : Fluorogenic substrates (e.g., AMC-labeled peptides) enable continuous activity measurement .
  • Orthogonal validation : Surface plasmon resonance (SPR) confirms binding affinity independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 2
4-methyl-1-oxo-1H-isochromene-3-carboxylic acid

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